molecular formula C19H29NO3 B2589223 2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396808-64-2

2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2589223
CAS No.: 1396808-64-2
M. Wt: 319.445
InChI Key: VJCDFEZWUVBEMO-UHFFFAOYSA-N
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Description

2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane is a complex organic compound featuring an adamantane moiety, which is known for its rigid, diamond-like structure

Scientific Research Applications

2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:

Preparation Methods

The synthesis of 2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps. One common synthetic route includes the reaction of adamantane-1-carboxylic acid with appropriate reagents to form the adamantane-1-carbonyl intermediate. This intermediate is then reacted with other chemical entities to form the final spiro compound. The reaction conditions often involve the use of solvents like methanol and catalysts such as sulfuric acid .

Chemical Reactions Analysis

2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include key biochemical processes that are essential for cellular function .

Comparison with Similar Compounds

Compared to other adamantane-based compounds, 2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane stands out due to its unique spiro structure. Similar compounds include:

Properties

IUPAC Name

1-adamantyl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-17(2)22-11-18(12-23-17)9-20(10-18)16(21)19-6-13-3-14(7-19)5-15(4-13)8-19/h13-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCDFEZWUVBEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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